molecular formula C18H36N2 B14210378 N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627524-83-8

N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine

Cat. No.: B14210378
CAS No.: 627524-83-8
M. Wt: 280.5 g/mol
InChI Key: DSRRNFVGLMSFJT-MRXNPFEDSA-N
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Description

N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cyclohexylethyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the reaction of cyclohexylethylamine with cyclooctylamine in the presence of ethane-1,2-diamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H~2~) with palladium (Pd) or platinum (Pt) catalysts, sodium borohydride (NaBH~4~), and lithium aluminum hydride (LiAlH~4~) are typical reducing agents.

    Substitution: Halogenated compounds such as bromoethane or chloroethane, and bases like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted amines or other functionalized derivatives.

Scientific Research Applications

N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclohexylethane-1,2-diamine
  • N~1~-[(1R)-1-Cyclooctylethyl]-N~2~-cyclooctylethane-1,2-diamine
  • N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclopentylethane-1,2-diamine

Uniqueness

N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of cyclohexylethyl and cyclooctyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

627524-83-8

Molecular Formula

C18H36N2

Molecular Weight

280.5 g/mol

IUPAC Name

N'-[(1R)-1-cyclohexylethyl]-N-cyclooctylethane-1,2-diamine

InChI

InChI=1S/C18H36N2/c1-16(17-10-6-5-7-11-17)19-14-15-20-18-12-8-3-2-4-9-13-18/h16-20H,2-15H2,1H3/t16-/m1/s1

InChI Key

DSRRNFVGLMSFJT-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)NCCNC2CCCCCCC2

Canonical SMILES

CC(C1CCCCC1)NCCNC2CCCCCCC2

Origin of Product

United States

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